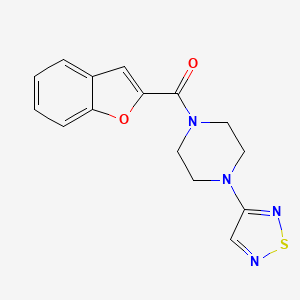

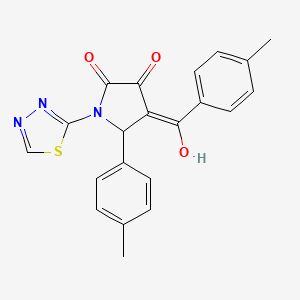

![molecular formula C20H23ClFN3OS2 B2760816 N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE CAS No. 1216578-00-5](/img/structure/B2760816.png)

N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a fluorophenyl group. Benzothiazoles are a type of heterocyclic compound, which are often found in biologically active natural products and pharmaceutically important compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to undergo a variety of reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Derivatives Synthesis and Anti-inflammatory Activity : Research on benzothiazole derivatives, including synthesis of novel compounds showing significant anti-inflammatory activity, highlights the potential medicinal chemistry applications of benzothiazole and its derivatives. For instance, Sunder and Maleraju (2013) synthesized eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, among which some showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Structural Diversity and Antimicrobial Activity : The ability to generate structurally diverse libraries through reactions involving thiophene and benzothiazole derivatives underlines their utility in discovering new antimicrobial agents. Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to create a diverse compound library, showcasing the versatility of such structures in medicinal chemistry (Roman, 2013).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors : The investigation into heterocycles like benzothiazole for improving metabolic stability in PI3K/mTOR inhibitors demonstrates the relevance of such structures in cancer therapy. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to benzothiazole rings to mitigate metabolic deacetylation, aiming to enhance the therapeutic efficacy of PI3Kα and mTOR inhibitors (Stec et al., 2011).

Anticancer and Anticonvulsant Activities : The development of benzothiazole acetamide derivatives for potential anticancer and anticonvulsant applications underscores the compound's significance in drug discovery. For example, the synthesis of new benzothiazole acylhydrazones as anticancer agents by Osmaniye et al. (2018) highlights the ongoing research into harnessing the therapeutic potential of benzothiazole derivatives in oncology (Osmaniye et al., 2018).

Antimicrobial Activity : The exploration of thiazole and benzothiazole acetamide derivatives for antimicrobial activity, as demonstrated by Badiger et al. (2013) in their synthesis of sulfide and sulfone derivatives, showcases the application of these compounds in addressing microbial resistance (Badiger et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3OS2.ClH/c1-23(2)12-5-13-24(20-22-17-6-3-4-7-18(17)27-20)19(25)14-26-16-10-8-15(21)9-11-16;/h3-4,6-11H,5,12-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDKZSWWUUMBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

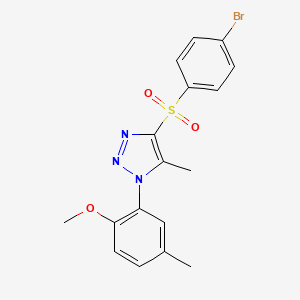

![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)

![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)

![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2760753.png)